molecular formula C22H19IN2O5 B5057406 (5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5057406
M. Wt: 518.3 g/mol
InChI Key: PFKYFDVHFMXWGC-YBEGLDIGSA-N
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Description

The compound (5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane-2,4,6-trione structure, followed by the introduction of the phenyl groups and the subsequent functionalization with iodine, methoxy, and prop-2-enoxy groups. Common reagents used in these reactions include halogenating agents, methoxylating agents, and alkylating agents, under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while substitution of the iodine atom may result in hydroxyl or amino derivatives.

Scientific Research Applications

(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione include:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural features, such as the presence of an iodine atom and a prop-2-enoxy group, differentiate it from other similar compounds and contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19IN2O5/c1-4-8-30-19-17(23)11-14(12-18(19)29-3)10-16-20(26)24-22(28)25(21(16)27)15-7-5-6-13(2)9-15/h4-7,9-12H,1,8H2,2-3H3,(H,24,26,28)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKYFDVHFMXWGC-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC=C)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC=C)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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